3-吗啉基-5-(三氟甲基)苯胺

描述

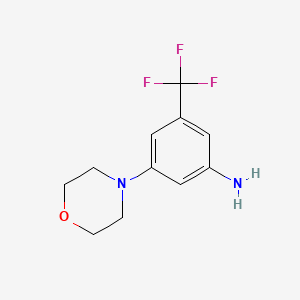

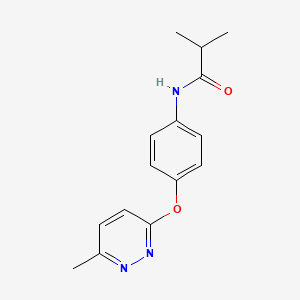

“3-Morpholino-5-(trifluoromethyl)aniline” is a chemical compound . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . The “3-Morpholino-5-(trifluoromethyl)” part of the name indicates that the aniline molecule has been modified with a morpholino group and a trifluoromethyl group at the 3rd and 5th positions of the benzene ring, respectively .

Molecular Structure Analysis

The molecular structure of “3-Morpholino-5-(trifluoromethyl)aniline” can be inferred from its name. It contains a benzene ring (from the aniline part), a morpholino group (a six-membered ring containing an oxygen atom and a nitrogen atom), and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). The exact molecular structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .科学研究应用

抗癌活性

使用 s-三嗪作为支架、含有吗啉和苯胺部分的一系列新型合成化合物,对人乳腺癌和结肠癌细胞系表现出抗癌活性。值得注意的是,一种被确定为 3a 的化合物,它整合了吗啉、苯胺和甘氨酸甘氨酸甲酯,对 MCF-7 乳腺癌细胞表现出显着的细胞毒性,对非致瘤性 HEK-293 细胞系的毒性较低。它还诱导了 MCF-7 细胞的 G2/M 期细胞周期停滞和凋亡,使其成为激素受体阳性乳腺癌的潜在治疗候选物 (Malebari 等人,2021)。

化学合成和改性

探索了 1,3,5-三(氟磺酰基)苯与亲核试剂(包括吗啉)的化学反应性,揭示了选择性氟原子取代的条件。这项研究强调了吗啉在化学合成中的多功能性,特别是在磺酰衍生物的形成中 (Kamoshenkova & Boiko,2010)。

有机合成中的催化剂

研究表明吗啉作为有机催化过程中的高效催化剂的效用,例如吲哚与 α,β-不饱和醛的直接 C3 烯基化。这种由吗啉促进的氧化脱氢反应,突出了其在简化有机化学合成路线中的潜力 (Xiang 等人,2011)。

制药应用

在药物开发领域,已经合成并评估了含有吗啉和苯胺骨架的化合物,以了解它们的抗菌活性,展示了这些部分在开发新的治疗剂中的作用 (Başoğlu 等人,2012)。

增强药物候选物的溶解度和稳定性

一种具有吗啉部分的神经激肽-1 受体拮抗剂表现出增强的水溶性(>100 mg/mL),使其适用于静脉内和口服给药。该化合物在临床前试验中的溶解度和疗效强调了吗啉在改善药物特性中的重要性 (Harrison 等人,2001)。

属性

IUPAC Name |

3-morpholin-4-yl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O/c12-11(13,14)8-5-9(15)7-10(6-8)16-1-3-17-4-2-16/h5-7H,1-4,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQIGNIDIKGVHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2823572.png)

![5-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2823582.png)

![Methyl 2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetate](/img/structure/B2823585.png)

![N-(4-chlorophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2823588.png)

![Benzo[d]thiazol-2-ylmethyl 4-methylbenzoate](/img/structure/B2823591.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3S)-1-ethyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methyl-methylamino]acetamide](/img/structure/B2823592.png)

![2,3,7-triphenyl-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-5-one](/img/structure/B2823595.png)